methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739421
InChI: InChI=1S/C10H14N2O3.2ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;;/h3-4,6,8H,5,11H2,1-2H3;2*1H/t8-;;/m0../s1
SMILES:
Molecular Formula: C10H16Cl2N2O3
Molecular Weight: 283.15 g/mol

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC15739421

Molecular Formula: C10H16Cl2N2O3

Molecular Weight: 283.15 g/mol

* For research use only. Not for human or veterinary use.

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2O3
Molecular Weight 283.15 g/mol
IUPAC Name methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride
Standard InChI InChI=1S/C10H14N2O3.2ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;;/h3-4,6,8H,5,11H2,1-2H3;2*1H/t8-;;/m0../s1
Standard InChI Key XMASKSRNSFCAQO-JZGIKJSDSA-N
Isomeric SMILES COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl.Cl
Canonical SMILES COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₆Cl₂N₂O₃ and a molecular weight of 283.15 g/mol . The dihydrochloride salt form enhances its solubility in aqueous media, a property critical for biological applications.

PropertyValue
Molecular FormulaC₁₀H₁₆Cl₂N₂O₃
Molecular Weight283.15 g/mol
IUPAC Namemethyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate; dihydrochloride
SMILESCOC1=NC=C(C=C1)C@HN.Cl.Cl
InChIKeyXMASKSRNSFCAQO-JZGIKJSDSA-N

The stereochemistry at the C3 position (S configuration) is essential for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins .

Structural Features

The molecule comprises:

  • A 6-methoxypyridin-3-yl group, which contributes to aromatic interactions in biological systems.

  • A propanoate ester moiety, offering sites for hydrolysis or further functionalization.

  • An amino group at the C3 position, enabling participation in hydrogen bonding and nucleophilic reactions.

The crystal structure of the parent compound (CID 9855839) reveals a planar pyridine ring with the methoxy group oriented para to the propanoate side chain . The dihydrochloride salt formation protonates the amino group, enhancing stability under acidic conditions.

Synthesis and Stability

Stability Profile

The compound exhibits pH-dependent stability:

  • Stable in weak acid (pH 4–6) and neutral conditions.

  • Degrades at pH >9.0 due to deprotonation of the amino group and subsequent hydrolysis of the ester moiety .
    Circular dichroism (CD) studies confirm conformational stability in buffered solutions, critical for storage and handling .

Biological and Pharmacological Relevance

CompoundTarget EnzymeInhibition Constant (Kᵢ)
Methyl 3-amino-5-chlorobenzoateGR0.524 ± 0.109 μM
Methyl 3-amino-4-nitrobenzoateGST37.05 ± 4.487 μM

Molecular docking simulations suggest that the methoxypyridine group in methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride could similarly interact with GR’s active site, leveraging π-π stacking with aromatic residues .

Antimicrobial Applications

Derivatives of β-amino esters have shown antimicrobial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones up to 20 mm. While this compound’s efficacy remains untested, its structural similarity to active analogs positions it as a candidate for antibiotic development.

Comparative Analysis with Analogous Compounds

Methyl 3-Aminoacrylate vs. Methyl (3S)-3-Amino-3-(6-Methoxypyridin-3-yl)propanoate

PropertyMethyl 3-AminoacrylateMethyl (3S)-3-Amino-3-(6-Methoxypyridin-3-yl)propanoate
Molecular FormulaC₄H₇NO₂C₁₀H₁₆Cl₂N₂O₃
Functional GroupsAmino, esterAmino, ester, methoxypyridine
BioactivityAntimicrobial, polymer precursorPotential enzyme inhibition, chiral drug intermediate

The addition of the methoxypyridine group enhances target specificity and solubility, making the dihydrochloride salt preferable for pharmacological applications .

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